molecular formula C12H12N2O3 B2586279 5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole CAS No. 2411252-88-3

5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole

Cat. No. B2586279
M. Wt: 232.239
InChI Key: WXXPOOKCGWGIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole” contains several functional groups. The oxirane group (also known as an epoxide) is a three-membered ring containing an oxygen atom. The methoxy group is an ether group attached to a phenyl ring. The 1,2,4-oxadiazole is a heterocyclic compound containing oxygen, nitrogen, and carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central phenyl ring. The presence of the oxirane and methoxy groups may influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxirane ring is highly reactive and can undergo reactions such as ring-opening. The phenyl ring can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the oxirane ring might increase reactivity, while the phenyl ring might contribute to aromaticity and stability .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. For example, oxirane-containing compounds have been studied for their potential use in polymer and pharmaceutical chemistry .

properties

IUPAC Name

5-methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-13-12(14-17-8)9-3-2-4-10(5-9)15-6-11-7-16-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXPOOKCGWGIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole

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